2-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride
CAS No.: 31362-41-1
Cat. No.: VC16980621
Molecular Formula: C25H21FO2PS+
Molecular Weight: 435.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 31362-41-1 |
|---|---|
| Molecular Formula | C25H21FO2PS+ |
| Molecular Weight | 435.5 g/mol |
| IUPAC Name | (2-fluorosulfonylphenyl)methyl-triphenylphosphanium |
| Standard InChI | InChI=1S/C25H21FO2PS/c26-30(27,28)25-19-11-10-12-21(25)20-29(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24/h1-19H,20H2/q+1 |
| Standard InChI Key | SWDREQUIIHRFDJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)[P+](CC2=CC=CC=C2S(=O)(=O)F)(C3=CC=CC=C3)C4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular formula of 2-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride is C<sub>25</sub>H<sub>21</sub>FO<sub>2</sub>PS<sup>+</sup>, with a molecular weight of 435.5 g/mol. The structure features a benzenesulfonyl fluoride group (-SO<sub>2</sub>F) at the 2-position of the benzene ring, connected via a methylene bridge (-CH<sub>2</sub>-) to a triphenylphosphonium cation. The sulfonyl fluoride group is electron-withdrawing, enhancing the electrophilicity of the sulfur atom, while the triphenylphosphonium moiety contributes to the compound’s lipophilicity and potential for mitochondrial targeting.
Table 1: Key Structural and Chemical Data
| Property | Value/Descriptor |
|---|---|
| CAS Number | 31362-41-1 |
| IUPAC Name | (2-fluorosulfonylphenyl)methyl-triphenylphosphanium |
| SMILES | C1=CC=C(C=C1)P+(C3=CC=CC=C3)C4=CC=CC=C4 |
| InChI Key | SWDREQUIIHRFDJ-UHFFFAOYSA-N |
| PubChem CID | 494177 |
Physical Properties
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride likely involves a multi-step process starting from benzenesulfonyl fluoride precursors. A plausible route includes:
-
Friedel-Crafts Alkylation: Reaction of benzenesulfonyl fluoride with a chloromethylating agent to introduce the methylene bridge.
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Phosphonium Salt Formation: Quaternization of triphenylphosphine with the chloromethyl intermediate under anhydrous conditions.
Key challenges include controlling regioselectivity during alkylation and avoiding hydrolysis of the sulfonyl fluoride group. Reaction conditions such as temperature (-20°C to 25°C) and inert atmospheres (argon/nitrogen) are critical for maximizing yield .
Reactivity and Functional Applications
Sulfonyl Fluoride Reactivity
The sulfonyl fluoride group (-SO<sub>2</sub>F) is a potent electrophile, reacting selectively with serine, threonine, or tyrosine residues in proteins to form stable sulfonate adducts. This property has been exploited in chemical proteomics for activity-based protein profiling (ABPP) . For 2-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride, the triphenylphosphonium group may enhance cellular uptake, enabling mitochondrial-targeted covalent modifications.
Phosphonium-Mediated Interactions
The triphenylphosphonium cation facilitates membrane permeability due to its lipophilic and delocalized positive charge, directing the compound to mitochondria in biological systems. This feature is leveraged in drug design for targeting oxidative phosphorylation pathways .
Related Compounds and Structural Analogs
5-Chloro-2-((Triphenylphosphoranyl)methyl)benzenesulfonyl Fluoride
This analog (CAS 31362-36-4) introduces a chlorine substituent at the 5-position of the benzene ring, increasing molecular weight to 549.819 g/mol and altering electronic properties. The chlorine atom enhances electrophilicity at the sulfonyl fluoride group, potentially improving reactivity toward nucleophiles .
Table 2: Comparative Analysis of Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Feature |
|---|---|---|---|---|
| 2-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride | 31362-41-1 | C<sub>25</sub>H<sub>21</sub>FO<sub>2</sub>PS<sup>+</sup> | 435.5 | Parent compound |
| 5-Chloro-2-((Triphenylphosphoranyl)methyl)benzenesulfonyl fluoride | 31362-36-4 | C<sub>25</sub>H<sub>20</sub>BrClFO<sub>2</sub>PS | 549.819 | Bromide counterion, chloro substituent |
2-(Trifluoromethyl)benzenesulfonyl Fluoride
Though lacking the phosphonium group, this derivative (CAS 52201-00-0) highlights the versatility of sulfonyl fluorides. The trifluoromethyl (-CF<sub>3</sub>) group increases metabolic stability and lipophilicity, traits valuable in agrochemical and pharmaceutical applications .
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